molecular formula C11H6ClF3N2 B3142376 2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine CAS No. 503146-00-7

2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B3142376
CAS No.: 503146-00-7
M. Wt: 258.62 g/mol
InChI Key: UNBONBUWLLLBOQ-UHFFFAOYSA-N
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Description

2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound characterized by the presence of a pyrimidine ring substituted with chloro, phenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-4-phenylpyrimidine with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as ethanol or water.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Suzuki-Miyaura Coupling: Formation of biaryl derivatives.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it valuable in drug design and agrochemical development .

Properties

IUPAC Name

2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2/c12-10-16-8(7-4-2-1-3-5-7)6-9(17-10)11(13,14)15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBONBUWLLLBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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